molecular formula C15H23NO2S B7070942 N-(3-methoxypropyl)-2-(1-phenylpropylsulfanyl)acetamide

N-(3-methoxypropyl)-2-(1-phenylpropylsulfanyl)acetamide

Cat. No.: B7070942
M. Wt: 281.4 g/mol
InChI Key: NHPHOXDNYYVZQP-UHFFFAOYSA-N
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Description

“N-(3-methoxypropyl)-2-(1-phenylpropylsulfanyl)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxypropyl group, a phenylpropylsulfanyl group, and an acetamide moiety

Properties

IUPAC Name

N-(3-methoxypropyl)-2-(1-phenylpropylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S/c1-3-14(13-8-5-4-6-9-13)19-12-15(17)16-10-7-11-18-2/h4-6,8-9,14H,3,7,10-12H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPHOXDNYYVZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)SCC(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-methoxypropyl)-2-(1-phenylpropylsulfanyl)acetamide” typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxypropylamine, 1-phenylpropylthiol, and acetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or ethanol. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(3-methoxypropyl)-2-(1-phenylpropylsulfanyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or as a chemical reagent in industrial processes.

Mechanism of Action

The mechanism of action of “N-(3-methoxypropyl)-2-(1-phenylpropylsulfanyl)acetamide” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxypropyl)-2-(1-phenylethylsulfanyl)acetamide
  • N-(3-methoxypropyl)-2-(1-phenylbutylsulfanyl)acetamide
  • N-(3-methoxypropyl)-2-(1-phenylisopropylsulfanyl)acetamide

Uniqueness

“N-(3-methoxypropyl)-2-(1-phenylpropylsulfanyl)acetamide” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its methoxypropyl and phenylpropylsulfanyl groups may influence its reactivity, solubility, and interactions with biological targets.

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